molecular formula C7H10N2O B13673656 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol

Cat. No.: B13673656
M. Wt: 138.17 g/mol
InChI Key: YVYBUPZVAYRUED-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol: is a heterocyclic compound with the molecular formula C7H10N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol typically involves the condensation of Meldrum’s acid with 2-(nitromethylene)imidazolidine and aldehydes in the presence of sodium bromide in propanol. The reaction is carried out under constant current density at room temperature .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, leading to the inhibition of bacterial growth. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
  • 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile

Comparison: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is unique due to its specific structural features and the presence of a hydroxyl group at the 5-position, which may contribute to its distinct biological activities. Compared to its analogs, this compound has shown promising antibacterial and anti-inflammatory properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ol

InChI

InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h4-5,7,10H,1-3H2

InChI Key

YVYBUPZVAYRUED-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=CN=C2C1)O

Origin of Product

United States

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